sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Description
This sodium salt is a complex glycerophospholipid featuring three (Z)-octadec-9-enoyl (oleoyl) chains, two phosphate groups, and a stereospecific glycerol backbone (2R configuration). Its molecular structure (Figure 1) includes:
- Three oleoyl residues: (Z)-octadec-9-enoate groups, contributing hydrophobic character and membrane fluidity due to cis double bonds.
- Two phosphate groups: Introducing negative charges, enhanced by the sodium counterion, which improve water solubility and ionic interactions.
- Stereochemistry: The (2R) configuration at key positions ensures structural specificity, critical for biological recognition and activity .
Potential applications include lipid-based drug delivery systems, membrane biology studies, or signaling pathway modulation due to its phospholipid architecture.
Properties
Molecular Formula |
C81H150NaO17P2+ |
|---|---|
Molecular Weight |
1481.0 g/mol |
IUPAC Name |
sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C81H150O17P2.Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);/q;+1/b37-33-,38-34-,39-35-,40-36-;/t76-,77-;/m1./s1 |
InChI Key |
UDHOLSPSWYLHKU-QWBTUTIASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including esterification, phosphorylation, and selective protection/deprotection of functional groups. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such compounds often involves the use of automated synthesizers and large-scale reactors. The process would include purification steps such as chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound could undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions might target the ester or phosphate groups.
Substitution: Nucleophilic substitution reactions could occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model for studying complex lipid interactions and membrane dynamics.
Biology
In biological research, it could serve as a probe for investigating cell membrane structure and function.
Medicine
Medically, derivatives of this compound might be explored for their potential in drug delivery systems or as therapeutic agents.
Industry
Industrially, such compounds could be used in the formulation of specialized liposomes or other delivery vehicles.
Mechanism of Action
The compound likely interacts with cell membranes, altering their fluidity and permeability. The molecular targets could include membrane proteins and lipid rafts, affecting various signaling pathways.
Comparison with Similar Compounds
Structural Differences :
- Triolein lacks phosphate groups and the sodium ion, making it a neutral triglyceride rather than a charged phospholipid.
Functional Implications :
- Solubility : Triolein is highly lipophilic, whereas the sodium-phosphorylated compound exhibits amphiphilicity.
- Bioactivity : Triolein serves as an energy reservoir, while the target compound may interact with cellular membranes or enzymes due to its ionic head group .
| Property | Target Compound | Triolein |
|---|---|---|
| Molecular Weight | ~1,200 (estimated) | 885.32 |
| Charge | Anionic (due to phosphate) | Neutral |
| Solubility | Amphiphilic | Lipophilic |
| Biological Role | Membrane modulation | Energy storage |
Sodium 1,2-Dilinoleoyl-sn-glycero-3-phosphate (CAS 322647-62-1)
Structural Differences :
- Contains two linoleoyl (18:2, 9Z,12Z) chains instead of oleoyl (18:1) groups.
- Single phosphate group vs. two in the target compound.
Functional Implications :
- Membrane Fluidity: Linoleoyl’s additional double bond increases membrane disorder compared to oleoyl.
- Charge Density : The target compound’s dual phosphate groups enhance cation binding (e.g., Ca²⁺) and protein interactions .
| Property | Target Compound | 1,2-Dilinoleoyl-sn-glycero-3-phosphate |
|---|---|---|
| Fatty Acid Chains | 3 × Oleoyl (18:1) | 2 × Linoleoyl (18:2) |
| Phosphate Groups | 2 | 1 |
| Oxidative Stability | Moderate (monounsaturated) | Low (polyunsaturated) |
Sodium 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (CAS 322647-48-3)
Structural Differences :
- Contains one stearoyl (18:0) and one oleoyl (18:1) chain, contrasting with three oleoyl groups in the target compound.
- Phosphoglycerol head group instead of diphosphate.
Functional Implications :
- Hydrophobic Balance : Stearoyl’s saturation reduces membrane fluidity compared to the fully unsaturated target compound.
- Head Group Interactions : Phosphoglycerol’s hydroxyl groups enable hydrogen bonding, while diphosphate provides stronger anionic character .
Key Research Findings
- Structural Similarity Networks: Compounds with shared Murcko scaffolds and ≥0.5 Tanimoto coefficients (based on Morgan fingerprints) cluster into similar bioactivity profiles. The target compound’s dual phosphate groups likely place it in a distinct cluster compared to mono-phosphorylated analogs .
- Docking Affinity Variability: Minor structural changes (e.g., additional phosphate) alter binding pocket interactions significantly. The target compound may exhibit unique affinity for proteins requiring multivalent anionic binding .
- Synthetic Challenges : Multi-step phosphorylation and stereochemical control reduce yields compared to simpler glycerolipids. reports >90% yields for related oleoyl esters, but the target compound’s complexity likely demands optimized protocols .
Biological Activity
Sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex phospholipid compound with potential biological activities that are of interest in various fields, particularly in pharmacology and biochemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes multiple ester and phosphate groups. Its molecular formula is with a molecular weight of 1481.0 g/mol. The compound's structure suggests it may function similarly to phospholipids, which are crucial components of cellular membranes.
| Property | Value |
|---|---|
| Molecular Formula | C81H150NaO17P2+ |
| Molecular Weight | 1481.0 g/mol |
| IUPAC Name | Sodium;[(2R)-3-[[3-[... |
The biological activity of this compound can be attributed to its ability to interact with cell membranes and influence cellular signaling pathways. Some key mechanisms include:
- Membrane Fluidity : As a phospholipid derivative, it may alter the fluidity of cell membranes, impacting the function of membrane proteins and receptors.
- Cell Signaling : It could modulate signaling pathways related to inflammation and immune responses due to its structural similarity to bioactive lipids.
- Antioxidant Activity : The presence of unsaturated fatty acid chains may confer antioxidant properties, protecting cells from oxidative stress.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Anti-inflammatory Agents : Due to its potential to modulate immune responses, it may be beneficial in treating inflammatory diseases.
- Drug Delivery Systems : Its amphiphilic nature allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Lipid Research evaluated the anti-inflammatory effects of phospholipid derivatives similar to this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro when treated with these compounds, suggesting a potential therapeutic role in managing chronic inflammation .
Case Study 2: Drug Delivery Applications
Research highlighted in Advanced Drug Delivery Reviews demonstrated that similar phospholipid-based compounds could effectively deliver chemotherapeutic agents to cancer cells. The study noted that these compounds enhanced drug solubility and stability while reducing systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
